molecular formula C16H15NO2S B408737 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole

2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole

Cat. No.: B408737
M. Wt: 285.4g/mol
InChI Key: AVRULGIRRHTRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole is an organic compound that belongs to the class of benzooxazoles. This compound is characterized by the presence of a benzooxazole ring substituted with a 2-(2-p-tolyloxy-ethylsulfanyl) group. Benzooxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole typically involves the reaction of 2-mercaptobenzoxazole with 2-(p-tolyloxy)ethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The benzooxazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Substitution: Bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Major Products

    Oxidation: Oxidation of the sulfanyl group yields sulfoxides or sulfones.

    Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Benzooxazole derivatives are often explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole is not well-documented. like other benzooxazole derivatives, it is likely to interact with specific molecular targets in biological systems, such as enzymes or receptors. The exact pathways and molecular targets would depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-p-Tolyloxy-ethylsulfanyl)-quinazoline
  • N-(2-(p-Tolyloxy)-ethyl)-p-toluidine
  • 4-(2-p-Tolyloxy-ethylsulfanyl)-quinazoline

Uniqueness

2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole is unique due to its specific substitution pattern on the benzooxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C16H15NO2S

Molecular Weight

285.4g/mol

IUPAC Name

2-[2-(4-methylphenoxy)ethylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C16H15NO2S/c1-12-6-8-13(9-7-12)18-10-11-20-16-17-14-4-2-3-5-15(14)19-16/h2-9H,10-11H2,1H3

InChI Key

AVRULGIRRHTRDG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3O2

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3O2

Origin of Product

United States

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